N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a nucleophilic substitution reaction, where 4-acetylphenylamine reacts with an appropriate electrophile.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in water, while electrophilic substitution may require the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide
- 4-acetylphenyl N-(5-chloro-2-methoxyphenyl)carbamate
Uniqueness
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S2/c1-11-15(4-3-5-16(11)25(29)30)18(28)22-19-23-24-20(32-19)31-10-17(27)21-14-8-6-13(7-9-14)12(2)26/h3-9H,10H2,1-2H3,(H,21,27)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVKHRNBQBPSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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